molecular formula C17H22BNO4 B1288593 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate CAS No. 736990-02-6

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Cat. No. B1288593
CAS RN: 736990-02-6
M. Wt: 315.2 g/mol
InChI Key: BFNARGGMOBETDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring and the boronic ester group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .

Scientific Research Applications

Advancements in Polymer and Functional Materials

A significant area of application is in the synthesis of polymers and functional materials, where derivatives of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate are utilized. Recent studies indicate its potential in creating new generations of polymers and functional materials from plant biomass, emphasizing sustainable access to these critical resources (Chernyshev, Kravchenko, & Ananikov, 2017). This research underscores the compound's utility in green chemistry and the development of eco-friendly materials.

Impact on Organic Synthesis

In the domain of organic synthesis, Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate plays a pivotal role in indole synthesis. The compound is integral to the development of new methods for indole synthesis, a crucial process given the importance of indoles in pharmaceuticals and natural products (Taber & Tirunahari, 2011). These methodologies are essential for synthesizing complex molecules with pharmaceutical relevance.

Contributions to Plant Science

Research also explores its contributions to understanding plant biology, particularly in the study of ethylene's role in plant growth and stress responses. Ethylene, a small molecule with significant effects on plants, is studied through its precursor 1-aminocyclopropane-1-carboxylic acid (ACC), shedding light on the compound's potential indirect applications in agricultural sciences (Van de Poel & Van Der Straeten, 2014).

Ethylene Production and Regulation

Further investigation into the regulation of ethylene production in trees highlights the intricate balance of phytohormones and their impact on plant development. Studies on how ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) affect fruits and vegetables showcase the broader implications of understanding ethylene's role, offering insights into post-harvest technology and shelf-life extension (Watkins, 2006).

Exploration in Medical and Material Science

The exploration of ethyl glucuronide (EtG) as a biomarker for alcohol consumption and its quantification in hair for forensic and clinical applications illustrates the compound's relevance in medical diagnostics (Crunelle et al., 2014). Additionally, the sterilization of medical devices using ethylene oxide, derived from similar chemical precursors, underscores the importance of such compounds in ensuring the safety and efficacy of medical equipment (Mendes, Brandão, & Silva, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4/c1-6-21-15(20)14-10-11-9-12(7-8-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNARGGMOBETDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610838
Record name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

736990-02-6
Record name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.